N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple bromine atoms and hydroxyl groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the condensation of 3,5-dibromo-2,4-dihydroxybenzaldehyde with 2-(2,4,6-tribromophenoxy)acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydrazines.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- **N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to its specific arrangement of bromine atoms and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This compound’s structure allows for versatile modifications, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C15H9Br5N2O4 |
---|---|
Molecular Weight |
680.8 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide |
InChI |
InChI=1S/C15H9Br5N2O4/c16-7-2-9(18)15(10(19)3-7)26-5-11(23)22-21-4-6-1-8(17)14(25)12(20)13(6)24/h1-4,24-25H,5H2,(H,22,23)/b21-4+ |
InChI Key |
MFPFPTZSXCUZDL-IPBDZQFASA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)OCC(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCC(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br)Br)Br |
Origin of Product |
United States |
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